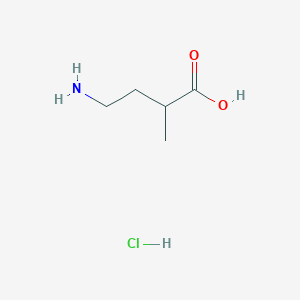
4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine
Overview
Description
4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine, also known as 4-chloro-THQ, is a compound found in nature and synthesized in the laboratory. It is a member of the quinazolin-2-amine family, which is a group of compounds with a wide range of properties and applications. 4-chloro-THQ has been studied for its potential to act as an anti-inflammatory agent, and its ability to interact with various proteins and enzymes has been explored. It has also been used in laboratory experiments to study the effects of certain drugs on the body.
Scientific Research Applications
Apoptosis Induction and Anticancer Properties
4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine derivatives have been studied for their potential in inducing apoptosis and acting as anticancer agents. A specific compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, derived from this compound, was identified as a potent apoptosis inducer with effective blood-brain barrier penetration, showing promise in treating breast cancer and other tumors in mouse xenograft models (Sirisoma et al., 2009).
Antitumor Agents and Inhibitors
The derivatives of this compound have been designed and evaluated as nonclassical inhibitors of dihydrofolate reductase, displaying significant potency and selectivity against certain pathogens and tumor cells. These derivatives have shown exceptional inhibitory activity against Toxoplasma gondii cells in culture (Gangjee et al., 1995).
Synthesis and Spectroscopic Studies
In synthetic chemistry, this compound compounds have been synthesized using one-pot multicomponent reactions. These methods allow for the synthesis of new organic molecules in a single step, which are more efficient than conventional multistep reactions. The synthesized compounds have been analyzed using various spectroscopic methods and evaluated for their antibacterial activity (Tugcu & Turhan, 2018).
Chemoselectivity in Amination
Studies on the chemoselectivity in amination of 4-chloroquinazolines with aminopyrazoles have been conducted. These studies provide insights into selective amination processes, which are crucial in the synthesis of various pharmaceutical compounds (Shen et al., 2010).
Antimicrobial Activity
Some derivatives of this compound have been synthesized and tested for their antimicrobial activities. The structural confirmation of these compounds was achieved through elemental and spectral analysis, providing new insights into the development of potential antimicrobial agents (Samel & Pai, 2011).
properties
IUPAC Name |
4-chloro-5,6,7,8-tetrahydroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLNLOHFQGIGLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80547286 | |
| Record name | 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111896-77-6 | |
| Record name | 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5,6,7,8-tetrahydroquinazolin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

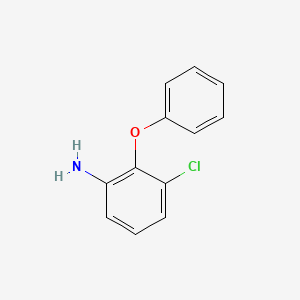
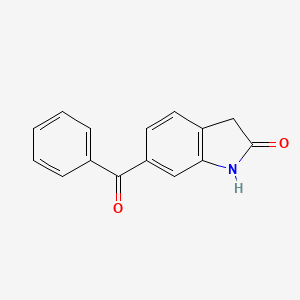

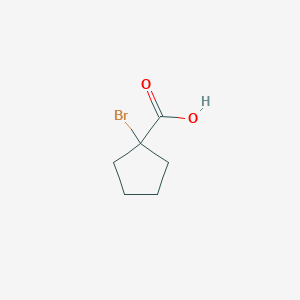
![Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one](/img/structure/B1282465.png)

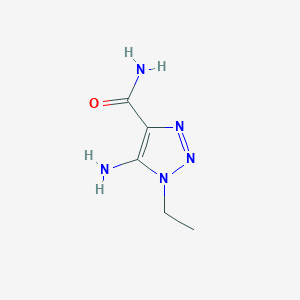
![6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one](/img/structure/B1282476.png)





